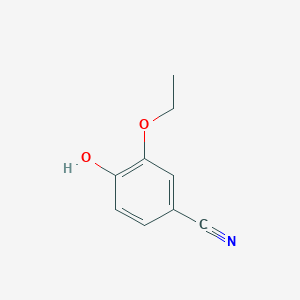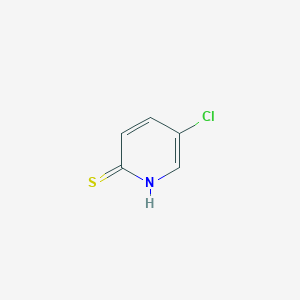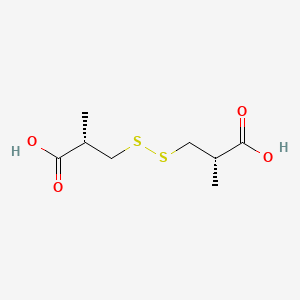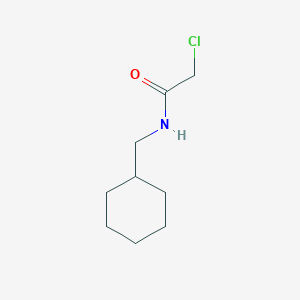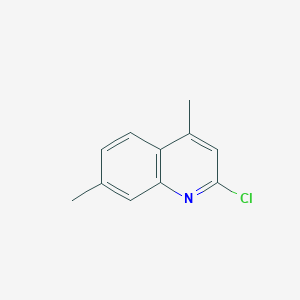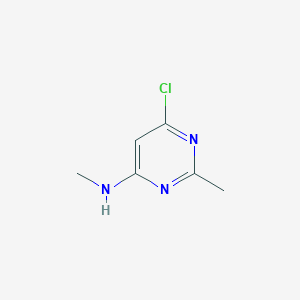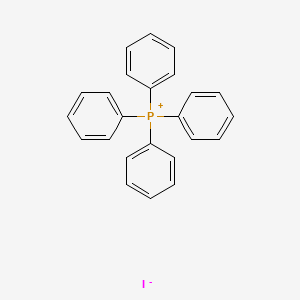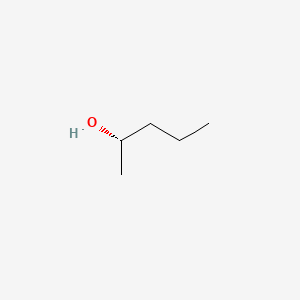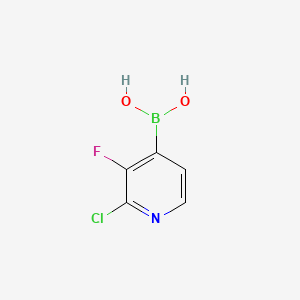
2-Chloro-3-fluoropyridine-4-boronic acid
Overview
Description
2-Chloro-3-fluoropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BClFNO2 . It has an average mass of 175.353 Da and a monoisotopic mass of 175.000763 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluoropyridine-4-boronic acid consists of a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 3rd positions respectively, and a boronic acid group at the 4th position .Chemical Reactions Analysis
Boronic acids, including 2-Chloro-3-fluoropyridine-4-boronic acid, are widely used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Chloro-3-fluoropyridine-4-boronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 339.2±52.0 °C at 760 mmHg, and a flash point of 158.9±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Suzuki-Miyaura Coupling
This compound is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Synthesis of Biologically Active Molecules
“2-Chloro-3-fluoropyridine-4-boronic acid” is used as a precursor to synthesize biologically active molecules . These molecules have a wide range of applications in medicinal chemistry and drug discovery .
Glycogen Synthase Kinase 3 Inhibitory Activity
This compound is used in the synthesis of heteroaryl benzylureas, which have been found to exhibit glycogen synthase kinase 3 inhibitory activity . This enzyme plays a key role in various cellular processes and its inhibition has potential therapeutic applications in conditions like Alzheimer’s disease, bipolar disorder, and cancer .
HCV NS5B Polymerase Inhibitory Activity
“2-Chloro-3-fluoropyridine-4-boronic acid” is also used in the synthesis of carboxyindoles, which have shown HCV NS5B polymerase inhibitory activity . This enzyme is essential for the replication of the Hepatitis C virus, and inhibitors can potentially be used as antiviral drugs .
Synthesis of Antitubercular Drug Analogues
This compound is used to synthesize analogues of antitubercular drugs . Tuberculosis is a major global health problem, and the development of new drugs is crucial to combat drug-resistant strains .
Synthesis of Et Canthinone-3-carboxylates
“2-Chloro-3-fluoropyridine-4-boronic acid” is used in the synthesis of Et canthinone-3-carboxylates . This involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-fluoropyridine-4-boronic acid is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
2-Chloro-3-fluoropyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This transfer is part of the Suzuki–Miyaura coupling reaction, which also involves the oxidative addition of formally electrophilic organic groups to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Chloro-3-fluoropyridine-4-boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds, including biologically active molecules .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its stability and the mild, functional group tolerant conditions of the suzuki–miyaura coupling reaction .
Result of Action
The molecular effect of 2-Chloro-3-fluoropyridine-4-boronic acid’s action is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, including biologically active molecules . The cellular effects would depend on the specific compounds synthesized using this reagent.
Action Environment
The action, efficacy, and stability of 2-Chloro-3-fluoropyridine-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature, solvent, and the presence of a palladium catalyst, can affect the compound’s action . This compound is generally considered environmentally benign .
Safety and Hazards
properties
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCWGYBIXCFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391238 | |
| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoropyridine-4-boronic acid | |
CAS RN |
937595-71-6 | |
| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



